Methyl 2-(2-aminoacetamido)propanoate hydrochloride
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Overview
Description
H-GLY-ALA-OME HCL, also known as Glycyl-L-alanine methyl ester hydrochloride, is a dipeptide derivative. It is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its white crystalline powder form and is soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-GLY-ALA-OME HCL typically involves the coupling of glycine and alanine methyl ester. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of H-GLY-ALA-OME HCL often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
H-GLY-ALA-OME HCL can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous solutions of strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: Glycyl-L-alanine.
Oxidation: Nitroso or nitro derivatives of the peptide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
H-GLY-ALA-OME HCL has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of H-GLY-ALA-OME HCL involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide bond in the compound can be recognized and cleaved by proteolytic enzymes, leading to the release of the constituent amino acids. This process is crucial for studying enzyme kinetics and substrate specificity .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-alanine: The non-methylated form of H-GLY-ALA-OME HCL.
Glycyl-L-alanine ethyl ester: An ethyl ester derivative with similar properties.
Glycyl-L-alanine amide: An amide derivative used in similar biochemical studies
Uniqueness
H-GLY-ALA-OME HCL is unique due to its methyl ester group, which makes it more lipophilic compared to its non-methylated counterparts. This property enhances its solubility in organic solvents and its ability to interact with hydrophobic environments, making it particularly useful in certain biochemical and industrial applications .
Properties
Molecular Formula |
C6H13ClN2O3 |
---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
methyl 2-[(2-aminoacetyl)amino]propanoate;hydrochloride |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-4(6(10)11-2)8-5(9)3-7;/h4H,3,7H2,1-2H3,(H,8,9);1H |
InChI Key |
MRSZXYSIBHQNOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CN.Cl |
Origin of Product |
United States |
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